4-Fluorobenzaldehyde

Catalog No.
S562951
CAS No.
459-57-4
M.F
C7H5FO
M. Wt
124.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzaldehyde

CAS Number

459-57-4

Product Name

4-Fluorobenzaldehyde

IUPAC Name

4-fluorobenzaldehyde

Molecular Formula

C7H5FO

Molecular Weight

124.11 g/mol

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

UOQXIWFBQSVDPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)F

Synonyms

NSC 68095; p-Fluorobenzaldehyde; p-Fluorobenzenecarboxaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)F

Synthesis of Pharmaceutical Compounds:

4-Fluorobenzaldehyde serves as a building block in the synthesis of various pharmaceutical compounds, including:

  • Mitogen-activated protein kinase (MAPK) inhibitors: These are molecules studied for their potential to regulate cellular signaling pathways involved in various diseases, including cancer. 4-Fluorobenzaldehyde is a key intermediate in the synthesis of specific pyrazolopyridine derivatives with MAPK inhibitory properties [].

4-Fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the para position relative to the aldehyde functional group on a benzene ring. Its chemical formula is C₇H₅FO, and it has a molar mass of approximately 124.11 g/mol. This compound is notable for its unique properties stemming from the electronegative fluorine atom, which influences both its reactivity and physical characteristics. The melting point of 4-fluorobenzaldehyde is around -44.5°C, while its boiling point is approximately 181°C .

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines under specific conditions, including microwave irradiation and convection heating .
  • Knoevenagel Condensation: This reaction involves the formation of α-arylidene-β-ketonitriles when reacted with β-ketonitriles and secondary amines, showcasing its ability to form complex organic structures .
  • Formation of Schiff Bases: The aldehyde group allows for condensation reactions with amines to form Schiff bases, which have applications in medicinal chemistry due to their biological activity .

Research indicates that 4-fluorobenzaldehyde exhibits various biological activities, particularly in antimicrobial applications. Compounds derived from it, such as Schiff bases formed through reactions with amines, have shown potential antibacterial properties. Additionally, studies suggest that fluorinated compounds can influence biological pathways due to their unique interactions within biological systems .

The synthesis of 4-fluorobenzaldehyde can be achieved through several methods:

  • Halogen-Exchange Reaction: A common method involves the halogen-exchange reaction of 4-chlorobenzaldehyde with potassium fluoride, which provides a practical route for large-scale production .
  • Direct Fluorination: This method utilizes fluorinating agents to introduce fluorine into the benzaldehyde structure.
  • Condensation Reactions: It can also be synthesized through various condensation reactions involving other fluorinated precursors .

4-Fluorobenzaldehyde serves as an important intermediate in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds due to its ability to form diverse derivatives.
  • Material Science: Utilized in the development of advanced materials and polymers that require specific chemical properties.
  • Chemical Research: Acts as a reagent in various chemical transformations and studies related to aromatic compounds .

Interaction studies involving 4-fluorobenzaldehyde have focused on its reactivity with nucleophiles and its role in forming more complex organic molecules. These studies reveal insights into how the presence of fluorine affects reaction pathways and product formation. For instance, the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks under suitable conditions .

Several compounds share structural similarities with 4-fluorobenzaldehyde, notably other fluorinated benzaldehydes:

Compound NameMolecular FormulaMelting PointBoiling Point
o-FluorobenzaldehydeC₇H₅FO-44.5°C175°C
m-FluorobenzaldehydeC₇H₅FO-10°C173°C
4-FluorobenzaldehydeC₇H₅FO-44.5°C181°C

Uniqueness of 4-Fluorobenzaldehyde

  • Position of Fluorine: The para position of the fluorine atom in 4-fluorobenzaldehyde significantly alters its reactivity compared to ortho and meta isomers.
  • Reactivity Profile: The unique electronic effects imparted by the para-fluoro group enhance its electrophilic character, making it particularly useful in nucleophilic substitution reactions.

XLogP3

1.6

Boiling Point

181.5 °C

LogP

1.54 (LogP)

Melting Point

-10.0 °C

UNII

N8681893GA

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.69%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

459-57-4

Wikipedia

4-fluorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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